Cas no 690646-64-1 (N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide)

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
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- インチ: 1S/C12H10N6OS2/c19-9(6-20-12-13-7-14-17-12)15-11-16-10(21-18-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,17)(H,15,18,19)
- InChIKey: BRIDYRRPAGROEM-UHFFFAOYSA-N
- SMILES: C(NC1N=C(C2=CC=CC=C2)SN=1)(=O)CSC1NN=CN=1
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3394-1167-3mg |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide |
690646-64-1 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3394-1167-20μmol |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide |
690646-64-1 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3394-1167-40mg |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide |
690646-64-1 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3394-1167-2mg |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide |
690646-64-1 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3394-1167-25mg |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide |
690646-64-1 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3394-1167-4mg |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide |
690646-64-1 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3394-1167-50mg |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide |
690646-64-1 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3394-1167-15mg |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide |
690646-64-1 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3394-1167-1mg |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide |
690646-64-1 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3394-1167-75mg |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide |
690646-64-1 | 75mg |
$208.0 | 2023-09-11 |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamideに関する追加情報
Professional Introduction to N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide (CAS No: 690646-64-1)
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 690646-64-1, represents a unique molecular structure that combines the functionalities of thiadiazole and triazole moieties, making it a promising candidate for further exploration in drug discovery and development. The presence of both phenyl and heterocyclic rings in its structure endows it with distinct chemical properties that may contribute to its biological activity.
The compound's molecular framework is characterized by a central acetamide group connected to a thiadiazole ring at the 5-position and a triazole ring linked via a sulfanyl group at the 2-position. This arrangement not only highlights the compound's structural complexity but also suggests potential interactions with biological targets. The thiadiazole moiety is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. In contrast, the triazole ring is widely recognized for its role in various pharmacological applications, such as antifungal and anticancer agents.
In recent years, there has been growing interest in the development of hybrid compounds that combine multiple pharmacophoric units to enhance biological activity and reduce side effects. N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide exemplifies this trend by integrating both thiadiazole and triazole components. Such hybrid structures have shown promise in modulating various biological pathways, making them valuable tools for therapeutic intervention.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the sulfanyl group at the 2-position of the triazole ring is particularly critical, as it influences the compound's solubility and bioavailability. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to construct the desired molecular framework efficiently.
Evaluation of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide has been conducted through both in vitro and in vivo studies. In vitro assays have demonstrated its potential inhibitory effects on various enzymes and receptors relevant to human diseases. For instance, preliminary studies suggest that this compound may interfere with kinases involved in cancer progression or modulate inflammatory pathways associated with autoimmune disorders. These findings underscore its therapeutic potential.
The in vivo studies have provided further insights into the pharmacokinetic properties of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide. Pharmacokinetic analysis has revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or intravenously. This suggests that it may be suitable for clinical translation if further studies confirm its safety and efficacy.
The structural features of this compound also make it an attractive scaffold for structure-based drug design. Computational methods such as molecular docking have been utilized to predict potential binding interactions between N-(5-\*phenyl-\*1,\*2,\*4-thiadiazol-\*3-\*-yl)-\*2-\*(\*\*\*\*H-\*\*\*\*1,\*2,\*4-triazol-\*3-\*-ylsulfanyl)acetamide and biological targets such as enzymes or receptors. These virtual screening approaches have helped identify key residues involved in binding and have guided modifications to enhance potency.
In conclusion,N-(5-\*\*\*\*\*phenyl-\*\*\*\*1,\*\*\*\*2,\*\*\*\*4-thiadiazol-\*\*\*\*3-\*-yl)-\*2-\*(\*\*H-\*\*1,\*\*2,\*\*4-triazol-\*\*3-ylsulfanyl)acetamide (CAS No: 69064664*) represents a significant advancement in pharmaceutical chemistry with its unique structural composition. Its dual functionality derived from thiadiazole and triazole moieties positions it as a versatile candidate for drug development across multiple therapeutic areas. Continued research into its biological activities,Safety profiles,Synthesis optimizationand clinical potential will further elucidate its role in modern medicine.
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